N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This method provides a straightforward route to obtain the desired pyrazolopyridine derivatives with good yields.
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable synthesis route that involves the use of amorphous carbon-supported sulfonic acid as a catalyst. This method offers advantages such as low cost, non-toxicity, and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Anhydrous potassium carbonate in dry N,N-dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the activity of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation can lead to cancer. By binding to the ATP pocket of TRKs, the compound prevents the phosphorylation of the kinase domain, thereby inhibiting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-triazole derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
1,3,4-oxadiazole derivatives: Exhibits significant anti-inflammatory activity.
Uniqueness
N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity to TRKs and its potential as a selective kinase inhibitor .
Properties
Molecular Formula |
C15H22N4O |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1,3-dimethyl-N,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H22N4O/c1-8(2)12-7-11(15(20)16-9(3)4)13-10(5)18-19(6)14(13)17-12/h7-9H,1-6H3,(H,16,20) |
InChI Key |
BQSWYDCCABHNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.